4-Hydroxybenzoylecgonine

Catalog No.
S973369
CAS No.
90899-22-2
M.F
C16H19NO5
M. Wt
305.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybenzoylecgonine

CAS Number

90899-22-2

Product Name

4-Hydroxybenzoylecgonine

IUPAC Name

(1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

InChI

InChI=1S/C16H19NO5/c1-17-10-4-7-12(17)14(15(19)20)13(8-10)22-16(21)9-2-5-11(18)6-3-9/h2-3,5-6,10,12-14,18H,4,7-8H2,1H3,(H,19,20)/t10-,12+,13-,14+/m0/s1

InChI Key

GFOOTRIURAVHGP-AHLTXXRQSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O

Synonyms

4-hydroxybenzoylecgonine, p-OHBZE

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O
  • Biomarker for Cocaine Use

    Cocaine is metabolized by the body into various compounds, and 4-HOBZE is one of them. Studies have shown that 4-HOBZE can be detected in urine alongside other cocaine metabolites like benzoylecgonine. This detection window, however, can be shorter compared to benzoylecgonine []. Therefore, research explores 4-HOBZE's potential as a complementary biomarker for identifying recent cocaine use, particularly in situations where the detection window for other metabolites might be insufficient [, ].

  • Hair Analysis

    Hair analysis is an emerging method for detecting past drug use. Research suggests that cocaine metabolites, including 4-HOBZE, can be incorporated into hair during hair growth []. Studies are investigating the efficacy of detecting 4-HOBZE in hair samples to determine past cocaine exposure, potentially providing a longer detection window compared to urine analysis [].

4-Hydroxybenzoylecgonine is a significant metabolite of cocaine, formed through the metabolic conversion of cocaine in the human body. It possesses a hydroxyl group at the para position of the benzoyl moiety, which distinguishes it from other related compounds. This compound is structurally characterized by its molecular formula, C17H21NO4C_{17}H_{21}NO_4, and its systematic name is 4-hydroxy-2-(methoxycarbonyl)-3-(nortropane-3-carboxylic acid). Its unique structural features contribute to its distinct pharmacological properties and biological activities.

, primarily due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids, altering its reactivity and potential biological effects.
  • Reduction: This compound can be reduced to remove the hydroxyl group, reverting to structures similar to cocaine, which may enhance its psychoactive properties.
  • Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of various derivatives that may exhibit different biological activities.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of 4-hydroxybenzoylecgonine can be achieved through various methods:

  • Biotransformation: Microbial synthesis using engineered strains of Escherichia coli has been explored for producing 4-hydroxybenzoic acid from renewable resources, which can subsequently be converted into 4-hydroxybenzoylecgonine .
  • Chemical Synthesis: Traditional organic synthesis methods involve starting from benzoyl chloride and modifying it through hydroxylation processes. This often requires careful control of reaction conditions to achieve the desired product with high purity .

4-Hydroxybenzoylecgonine is primarily studied within the context of drug metabolism and toxicology:

  • Forensic Science: It serves as a biomarker for cocaine use in toxicological analyses due to its presence in biological fluids following cocaine consumption .
  • Pharmaceutical Research: Understanding its pharmacokinetics and dynamics aids in assessing the safety and efficacy of cocaine and its derivatives in medical applications .

Research into the interactions of 4-hydroxybenzoylecgonine with biological molecules has revealed important insights:

  • DNA Interactions: Studies have investigated how small molecules like 4-hydroxybenzoylecgonine interact with DNA, which is crucial for understanding potential mutagenic effects and drug mechanisms .
  • Protein Binding: The compound's ability to bind with proteins influences its bioavailability and therapeutic potential, necessitating further exploration in pharmacokinetic studies .

Several compounds are structurally similar to 4-hydroxybenzoylecgonine, each varying slightly in their chemical structure and biological activity:

Compound NameStructure DifferencesUnique Features
3-HydroxybenzoylecgonineHydroxyl group at the meta positionDifferent metabolic pathways and effects
2-HydroxybenzoylecgonineHydroxyl group at the ortho positionVaries in receptor interaction profiles
BenzoylecgonineLacks hydroxyl substitutionPrecursor in cocaine metabolism
NorcocaineLacks the benzoyl moietyMore potent local anesthetic properties

4-Hydroxybenzoylecgonine is unique due to its specific hydroxylation pattern at the para position, which may significantly influence its pharmacokinetics and pharmacodynamics compared to these similar compounds .

XLogP3

-0.7

UNII

6X7BR62K04

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

4-hydroxybenzoylecgonine

Dates

Modify: 2023-08-16

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